![molecular formula C23H42N2O12 B1679545 Pentolinium tartrate CAS No. 52-62-0](/img/structure/B1679545.png)
Pentolinium tartrate
Overview
Description
Pentolinium tartrate is a ganglionic blocking agent that acts as a nicotinic acetylcholine receptor antagonist . It is also known as Ansolysen . It can be used as an antihypertensive drug during surgery or to control hypertensive crises .
Molecular Structure Analysis
The molecular formula of Pentolinium tartrate is C23H42N2O12 . The molecular weight is 538.59 g/mol . The IUPAC name is 1-Methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium .Chemical Reactions Analysis
Pentolinium tartrate acts as a ganglionic blocking agent and inhibits the release of adrenaline and noradrenaline from adrenergic nerves . It binds to the nicotinic (ganglion) acetylcholine receptor .Physical And Chemical Properties Analysis
Pentolinium tartrate is a white to cream crystalline powder . It is freely soluble in water or in 25% aqueous polyvinylpyrrolidone solution . One gram dissolves in 0.4 ml water, in 810 ml ethanol . It is insoluble in ether, chloroform . A 10% aqueous solution has a pH of about 3.5 .Scientific Research Applications
Control of Autonomic Hyperreflexia
Pentolinium tartrate has been used in the control of Autonomic Hyperreflexia (AH), a clinical syndrome associated with severe hypertension . It is particularly effective in patients with high-level chronic spinal cord injury . The use of Pentolinium tartrate helps to keep systolic and diastolic arterial pressures near normal during surgical procedures .
Antihypertensive Agent
Pentolinium tartrate acts as a nicotinic acetylcholine receptor antagonist, making it a useful antihypertensive drug . It can be used during surgery or to control hypertensive crises . By binding to the acetylcholine receptor of adrenergic nerves, it inhibits the release of noradrenaline and adrenaline, leading to smooth muscle relaxation and vasodilation .
Management of Hypertension
Pentolinium tartrate has been reported to be effective in the outpatient management of moderate to severe hypertension . It offers more prolonged ganglionic blockade and has less severe untoward effects than hexamethonium .
Catecholamine Production Test
Pentolinium tartrate can be used in a suppression test to indicate autonomous production of catecholamines by a tumour, situated either within the adrenal medulla or elsewhere .
Mechanism of Action
Target of Action
Pentolinium tartrate primarily targets the nicotinic acetylcholine receptors . These receptors are found in the ganglia of the autonomic nervous system, and they play a crucial role in transmitting signals between neurons . Specifically, Pentolinium tartrate acts as an antagonist to the following subunits of the nicotinic acetylcholine receptor:
- Neuronal acetylcholine receptor subunit alpha-3
- Neuronal acetylcholine receptor subunit beta-4
- Neuronal acetylcholine receptor subunit alpha-10
Mode of Action
Pentolinium tartrate works by binding to the nicotinic acetylcholine receptors, thereby inhibiting the release of adrenaline and noradrenaline from adrenergic nerves . This receptor/channel is permeable to a range of divalent cations including calcium, the influx of which may activate a potassium current which hyperpolarizes the cell membrane . The blockage of the receptor leads to smooth muscle relaxation and vasodilation .
Biochemical Pathways
The primary biochemical pathway affected by Pentolinium tartrate is the neurotransmission process in the autonomic ganglia. By blocking the nicotinic acetylcholine receptors, Pentolinium tartrate disrupts the normal flow of signals in these pathways, leading to a decrease in the release of adrenaline and noradrenaline . This results in the relaxation of smooth muscles and vasodilation .
Pharmacokinetics
It is known that pentolinium tartrate can be administered orally, intramuscularly, and subcutaneously .
Safety and Hazards
Pentolinium tartrate is moderately toxic by ingestion . It is a poison by intraperitoneal, subcutaneous, and intravenous routes . When heated to decomposition, it emits toxic fumes of NOx . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2.2C4H6O6/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17;2*5-1(3(7)8)2(6)4(9)10/h3-15H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/q+2;;/p-2/t;2*1-,2-/m.11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMKTIKKPMTUQH-WBPXWQEISA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentolinium tartrate | |
CAS RN |
52-62-0 | |
Record name | Pentolonium tartrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentolonium tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTOLINIUM TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953357GACY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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